molecular formula C13H12N4O3S B2782805 4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034234-87-0

4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Cat. No.: B2782805
CAS No.: 2034234-87-0
M. Wt: 304.32
InChI Key: GRNPOVWLICPDHU-UHFFFAOYSA-N
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Description

4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system containing both pyrazole and pyrimidine rings, and a benzenesulfonamide group, which is known for its role in various pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function . This inhibition can lead to the disruption of biological pathways that are essential for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the benzenesulfonamide moiety enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

IUPAC Name

4-methoxy-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-20-11-2-4-12(5-3-11)21(18,19)16-10-8-14-13-6-7-15-17(13)9-10/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNPOVWLICPDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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